![molecular formula C17H18N6O2 B2763026 furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021253-90-6](/img/structure/B2763026.png)
furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, commonly known as FPL 64176, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. FPL 64176 belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as promising candidates in the search for new antimicrobial agents. Microbial resistance remains a global challenge, necessitating the development of effective and secure antibacterial drugs. Furan-containing compounds exhibit a wide range of biological and pharmacological characteristics. Notably, furan derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . Researchers continue to explore novel furan-based compounds for their potential as antimicrobial agents.
Conclusion
The compound “furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” represents a fascinating intersection of medicinal chemistry and biological activity. Its diverse properties warrant further investigation, and researchers continue to explore its potential in various therapeutic contexts. As we unravel its secrets, this compound may contribute to the development of novel drugs that address unmet medical needs.
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 .
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Pharmacokinetics
It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level
properties
IUPAC Name |
furan-2-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-17(15-7-4-12-25-15)22-10-8-21(9-11-22)13-16-18-19-20-23(16)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVZKDWRGLRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone |
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